塔拉替沙明

描述

Talatisamine is a delphinine type alkaloid extracted from Aconitum talassicum . It is a newly identified K+ channel blocker with hypotensive and antiarrhythmic activities .

Synthesis Analysis

The total synthesis of Talatisamine has been achieved using a fragment coupling strategy . Key to this approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .Molecular Structure Analysis

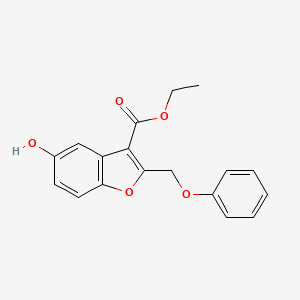

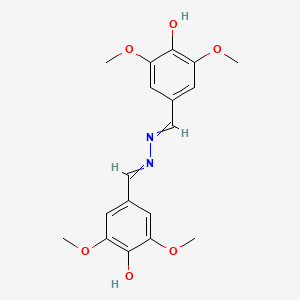

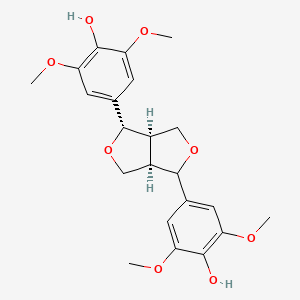

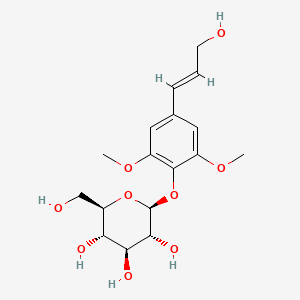

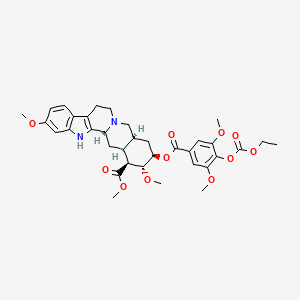

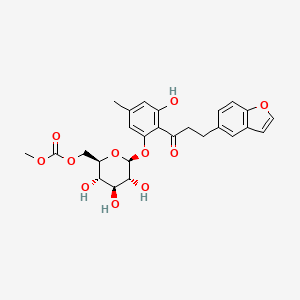

Talatisamine has an intricately fused 6/7/5/6/6/5-membered hexacyclic structure (ABCDEF-ring) which possesses one nitrogen functionality, five oxygen functionalities, and 12 contiguously aligned stereocenters .Chemical Reactions Analysis

The total synthesis of Talatisamine involves several key reactions. These include a radical-based strategy involving the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism . Additionally, a skeletal rearrangement strategy is used, involving oxidative dearomatization, followed by a Diels-Alder reaction .Physical And Chemical Properties Analysis

Talatisamine is a solid compound with a molecular weight of 421.57 . Its chemical formula is C24H39NO5 .科学研究应用

塔拉替沙明:科学研究应用的全面分析

钾离子通道抑制剂: 塔拉替沙明已知选择性抑制延迟整流钾通道,这些通道在控制心脏和其他肌肉的电活动中至关重要。 它作为钾离子通道抑制剂的作用使其成为抗心律失常治疗的潜在候选药物 .

抗心律失常活性: 由于其对钾离子通道的抑制作用,塔拉替沙明表现出抗心律失常特性,使其在各种心脏心律失常治疗研究中具有价值 .

神经保护作用: 研究表明,塔拉替沙明可能具有神经保护活性,这表明它在保护神经细胞免受损伤、退化或功能障碍方面的潜在用途 .

细胞毒性和凋亡诱导: 研究表明,塔拉替沙明在高剂量下可能表现出细胞毒性作用,这可以利用在癌症研究中诱导恶性细胞凋亡 .

合成和结构分析: 塔拉替沙明的复杂六环结构具有多个立体异构中心,对合成提出了挑战,使其成为推进合成方法的有趣课题 .

药理学研究: 鉴于其各种生物活性,塔拉替沙明是药理学研究中的一种有趣化合物,旨在开发新的治疗剂 .

有关每个应用的更详细信息,需要进一步的研究和研究来探索塔拉替沙明在这些领域的全部潜力。

塔拉替沙明的全合成:探索收敛合成方法… C19 二萜类生物碱( )-塔拉替沙明的全合成… (±)-塔拉替沙明的全合成 研究纳佩林和…的潜在抗癌作用

作用机制

Target of Action

Talatisamine primarily targets potassium (K+) channels . These channels play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the volume of cells .

Mode of Action

Talatisamine exhibits K+ channel inhibitory activity . By blocking these channels, it can modulate the flow of K+ ions across the cell membrane, thereby affecting the electrical activity of the cell .

Biochemical Pathways

It’s known that many diterpenoid alkaloids selectively modulate various ion channels, thereby exerting a range of biological properties

Result of Action

Talatisamine has been found to exhibit antiarrhythmic and neuroprotective activities . Its ability to inhibit K+ channels could potentially alter the excitability of neurons and cardiac cells, thereby contributing to these effects . .

安全和危害

未来方向

The complex architecture of Talatisamine continues to challenge the state-of-the-art in chemical synthesis . Future research may focus on developing more efficient strategies for its synthesis, as well as exploring its potential applications in the treatment of neurological and cardiovascular diseases .

生化分析

Biochemical Properties

Talatisamine selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels in rat neurons This modulation of ion channels is a key aspect of its biochemical activity

Cellular Effects

Talatisamine has been found to attenuate neurocytotoxicity induced by β-amyloid oligomers . In a study on human U-87 MG glioma cells, talatisamine exhibited cytotoxic effects at high doses and increased apoptosis compared to control .

Molecular Mechanism

The molecular mechanism of talatisamine involves its interaction with ion channels. Specifically, it selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels . This blocking action is thought to be a key part of how talatisamine exerts its effects at the molecular level.

Metabolic Pathways

It’s known that talatisamine is a diterpenoid alkaloid, and these compounds generally arise via the ent-atisane cyclase pathway

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Talatisamine involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a benzylidene acetal, followed by a stereoselective reduction and subsequent oxidation to form the final product.", "Starting Materials": [ "4-methoxyphenylacetic acid", "benzaldehyde", "methyl vinyl ketone", "magnesium sulfate", "sodium sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "methanol", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid and benzaldehyde in the presence of acetic acid to form the benzylidene acetal.", "Step 2: Stereoselective reduction of the benzylidene acetal using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Oxidation of the alcohol to the ketone using hydrogen peroxide in the presence of sodium hydroxide and magnesium sulfate.", "Step 4: Protection of the ketone using methyl vinyl ketone in dichloromethane to form the corresponding enol ether.", "Step 5: Deprotection of the enol ether using acetic acid and sodium sulfate to form Talatisamine.", "Step 6: Purification of Talatisamine using column chromatography with a solvent mixture of ethyl acetate and hexanes." ] } | |

| 20501-56-8 | |

分子式 |

C24H39NO5 |

分子量 |

421.6 g/mol |

IUPAC 名称 |

(1R,2R,3R,4S,5S,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21-,22+,23+,24+/m1/s1 |

InChI 键 |

BDCURAWBZJMFIK-IBNAPJPSSA-N |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |

规范 SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Talatisamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of talatisamine?

A1: Talatisamine has a molecular formula of C24H37NO4 and a molecular weight of 403.56 g/mol.

Q2: Is there any spectroscopic data available for talatisamine?

A2: Yes, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) (including EI-MS and FAB-MS) to elucidate the structure of talatisamine and its derivatives. [, , , , , , ]

Q3: Have any novel rearrangements been observed with talatisamine derivatives?

A3: Yes, studies have reported a novel rearrangement when treating talatisamine with HBr-HOAc, leading to the formation of unexpected 7,17-seco products along with the desired 8,14,16,18-tetraacetyltalatisamine. []

Q4: What are the known biological activities of talatisamine?

A4: Research suggests that talatisamine exhibits several biological activities, including:

- Cardiotonic Activity: Studies indicate that talatisamine and its metabolite, cammaconine, display cardiotonic effects, potentially by influencing cellular calcium influx. [] This suggests potential applications in treating heart failure.

- K+ Channel Inhibitory Activity: Talatisamine has been shown to inhibit K+ channels, which are crucial for various physiological processes. [, ]

- Anti-arrhythmic Activity: Talatisamine's K+ channel inhibition may contribute to its anti-arrhythmic properties. []

- Neuroprotective Activity: Some studies suggest that talatisamine may have neuroprotective effects. []

- Feeding Deterrent Activity: Talatisamine acts as a feeding deterrent against certain insects like the red flour beetle (Tribolium castaneum). []

Q5: How does talatisamine interact with its targets to exert its biological effects?

A5: While the exact mechanisms of action are still under investigation, research suggests:

- Voltage-gated K+ channels: Talatisamine may directly interact with voltage-gated K+ channels, leading to their inhibition. [, ] This inhibition can impact neuronal excitability and cardiac muscle contractility.

- Cellular Calcium Influx: Talatisamine and its metabolites may influence calcium ion movement across cell membranes, particularly in cardiac myocytes, contributing to their cardiotonic effects. []

Q6: How do structural modifications of talatisamine affect its activity?

A6: SAR studies have revealed key structural features that influence talatisamine's activity:

- C-18 Hydroxyl Group: The presence of a hydroxyl group at the C-18 position appears crucial for cardiotonic activity. Compounds with this feature, like cammaconine and synthetic derivatives, show promising activity. []

- N-Methyl Group and C-16 Methoxy Group: The presence of an N-methyl group or a methoxy group at the C-16 position further enhances cardiotonic activity in compounds possessing the C-18 hydroxyl group. []

Q7: What is the significance of O-demethylation in talatisamine derivatives?

A7: O-demethylation of talatisamine and related alkaloids using reagents like HBr–glacial acetic acid can yield valuable derivatives with modified biological activities. [] This modification can alter the compound's interaction with its targets, potentially leading to enhanced or altered pharmacological profiles.

Q8: What is known about the absorption and distribution of talatisamine in the body?

A8: Research on the pharmacokinetics of talatisamine, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. Further studies are needed to fully understand its behavior in vivo.

Q9: What are the potential toxic effects of talatisamine?

A9: Talatisamine, like many diterpenoid alkaloids from Aconitum species, is known to have potential toxicity. It is essential to note that this Q&A section does not provide medical advice, and readers should consult relevant resources for safety information.

Q10: What analytical methods are used to detect and quantify talatisamine?

A10: Several techniques are employed for the analysis of talatisamine, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS), is widely used for separating, identifying, and quantifying talatisamine in plant materials and biological samples. [, ]

- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for initial identification and separation of talatisamine. []

- Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution technique allows for comprehensive metabolite profiling of talatisamine in biological samples. [, ]

Q11: What are the challenges in the quality control of talatisamine-containing plant materials?

A11: Quality control of Aconitum species, including those containing talatisamine, is crucial due to the potential toxicity of these plants. Challenges include:

Q12: What are the potential future applications of talatisamine?

A12: While talatisamine's toxicity warrants careful investigation, its diverse biological activities make it a promising candidate for further research, particularly in the development of:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)